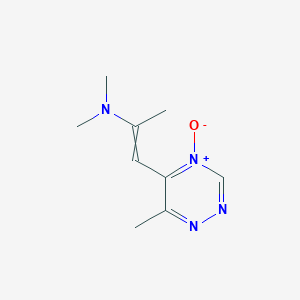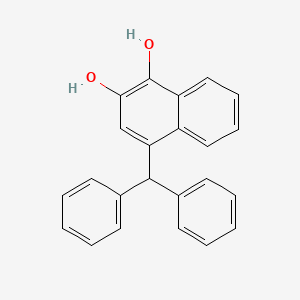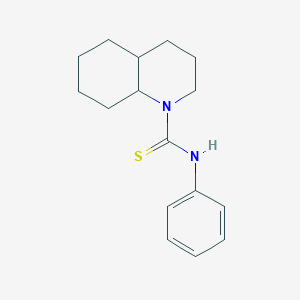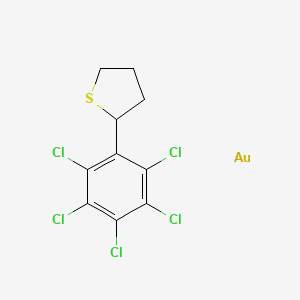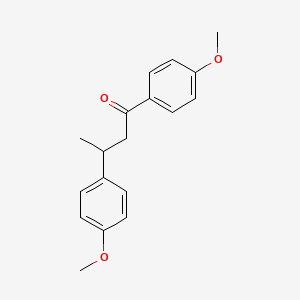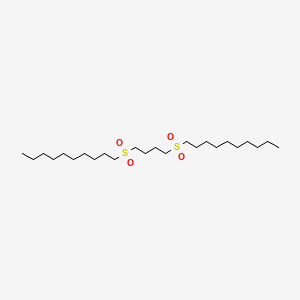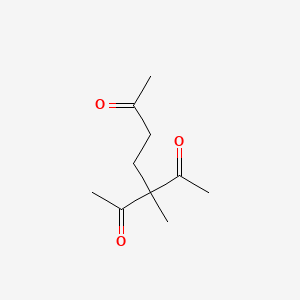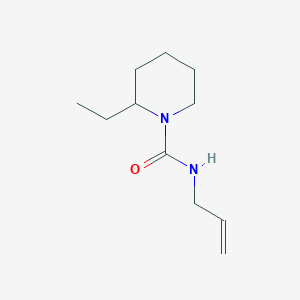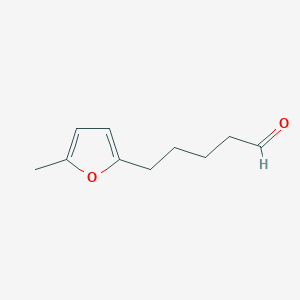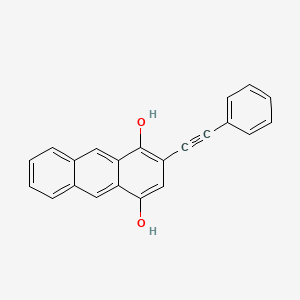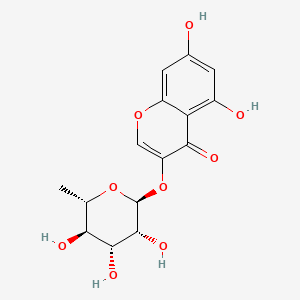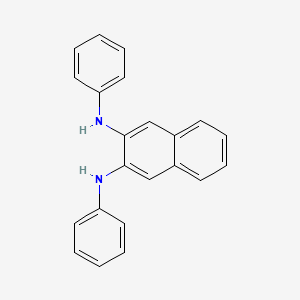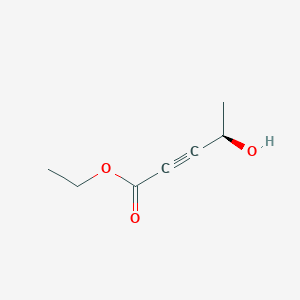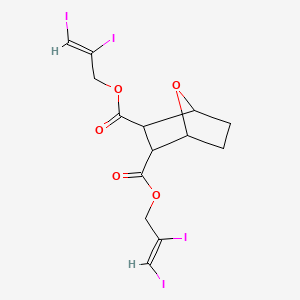
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of an oxabicycloheptane core, which is a seven-membered ring containing an oxygen atom. The compound also features two ester groups derived from 2,3-diiodoallyl alcohol. This structure imparts unique chemical properties and reactivity, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester typically involves multiple steps:
Formation of the Oxabicycloheptane Core: This can be achieved through a Diels-Alder reaction involving a furan derivative and a suitable dienophile.
Introduction of Carboxylic Acid Groups: The oxabicycloheptane intermediate is then functionalized to introduce carboxylic acid groups at the 2 and 3 positions.
Esterification with 2,3-Diiodoallyl Alcohol: The final step involves esterification of the carboxylic acid groups with 2,3-diiodoallyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The iodine atoms in the diiodoallyl groups can be reduced to form allyl groups.
Substitution: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products
Applications De Recherche Scientifique
7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors due to its unique structure.
Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-allyl) ester .
- 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-azidoallyl) ester .
Uniqueness
The presence of diiodoallyl groups in 7-Oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid, bis(2,3-diiodoallyl) ester imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
73806-18-5 |
|---|---|
Formule moléculaire |
C14H14I4O5 |
Poids moléculaire |
769.87 g/mol |
Nom IUPAC |
bis[(Z)-2,3-diiodoprop-2-enyl] 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate |
InChI |
InChI=1S/C14H14I4O5/c15-3-7(17)5-21-13(19)11-9-1-2-10(23-9)12(11)14(20)22-6-8(18)4-16/h3-4,9-12H,1-2,5-6H2/b7-3-,8-4- |
Clé InChI |
LRYQQECYHNCOGX-VHOZIDCHSA-N |
SMILES isomérique |
C1C2OC(C1)C(C2C(=O)OC/C(=C/I)/I)C(=O)OC/C(=C/I)/I |
SMILES canonique |
C1CC2C(C(C1O2)C(=O)OCC(=CI)I)C(=O)OCC(=CI)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


